N-(2-(4-Bromophenyl)-1-(2-thienyl)ethyl)acetamide
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Overview
Description
N-(2-(4-Bromophenyl)-1-(2-thienyl)ethyl)acetamide is an organic compound that features a bromophenyl group and a thienyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Bromophenyl)-1-(2-thienyl)ethyl)acetamide typically involves the reaction of 4-bromobenzylamine with 2-thiophenecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Bromophenyl)-1-(2-thienyl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-(4-Bromophenyl)-1-(2-thienyl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(4-Bromophenyl)-1-(2-thienyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)-2-(2-thienyl)acetamide
- N-(2-(4-Chlorophenyl)-1-(2-thienyl)ethyl)acetamide
- N-(2-(4-Fluorophenyl)-1-(2-thienyl)ethyl)acetamide
Uniqueness
N-(2-(4-Bromophenyl)-1-(2-thienyl)ethyl)acetamide is unique due to the presence of both bromophenyl and thienyl groups, which confer distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
80154-77-4 |
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Molecular Formula |
C14H14BrNOS |
Molecular Weight |
324.24 g/mol |
IUPAC Name |
N-[2-(4-bromophenyl)-1-thiophen-2-ylethyl]acetamide |
InChI |
InChI=1S/C14H14BrNOS/c1-10(17)16-13(14-3-2-8-18-14)9-11-4-6-12(15)7-5-11/h2-8,13H,9H2,1H3,(H,16,17) |
InChI Key |
YYPRSZYOLVPXFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)Br)C2=CC=CS2 |
Origin of Product |
United States |
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